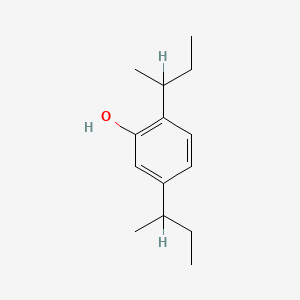

Phenol, 2,5-bis(1-methylpropyl)-

Description

Contextualization of Substituted Phenolic Compounds in Advanced Chemistry

Substituted phenolic compounds are a cornerstone of modern industrial and research chemistry, valued for their versatility and reactivity. These molecules consist of a phenol (B47542) core with one or more hydrogen atoms on the benzene (B151609) ring replaced by functional groups, most commonly alkyl groups. wikipedia.org The process of creating these compounds, known as phenol alkylation, is a fundamental chemical transformation, typically achieved through Friedel-Crafts alkylation where phenol reacts with an alkene in the presence of a catalyst. slchemtech.comwikipedia.org

The nature and position of the substituent groups on the phenolic ring significantly influence the compound's chemical and physical properties. researchgate.net For instance, the introduction of bulky alkyl groups, such as tert-butyl or sec-butyl, at the ortho positions (adjacent to the hydroxyl group) creates what are known as hindered phenols. researchgate.net This steric hindrance modulates the reactivity of the hydroxyl group, enhancing the compound's stability and making these molecules particularly effective as antioxidants. researchgate.netnih.gov They function by donating a hydrogen atom to neutralize free radicals, thereby terminating oxidative chain reactions. mdpi.com The resulting phenoxy radical is stabilized by resonance and the electron-donating nature of the alkyl groups. researchgate.netnih.govmdpi.com

Due to these properties, substituted phenols are indispensable in numerous applications. They are widely used as antioxidants and stabilizers in hydrocarbon-based products, including plastics, synthetic rubbers, lubricants, and fuels, to prevent degradation from heat and oxygen. wikipedia.orgwikipedia.org Furthermore, they serve as crucial intermediates or building blocks in the synthesis of a wide array of more complex chemicals, such as pharmaceuticals, agrochemicals, dyes, fragrances, and high-performance phenolic resins used in the aerospace and electronics industries. rsc.orgchembroad.comresearchgate.net

Research Significance and Academic Relevance of Phenol, 2,5-bis(1-methylpropyl)-

The academic relevance of Phenol, 2,5-bis(1-methylpropyl)- stems from its position within the broader class of substituted phenols, which are significant industrial targets. rsc.org While research on this specific isomer is not as extensive as on its counterparts like 2,4-di-tert-butylphenol (B135424) or 2,6-di-tert-butylphenol (B90309), its structure suggests potential applications that align with the known uses of alkylated phenols.

The primary research interest in compounds like 2,5-di-sec-butylphenol is driven by their potential antioxidant activity. The arrangement of the alkyl groups influences the electron density on the phenolic ring and the stability of the resulting radical, which are key determinants of antioxidant efficacy. researchgate.net Scientific investigations into substituted phenols often involve comparing the antioxidant capacities of different isomers to understand structure-activity relationships. mdpi.commdpi.com

Furthermore, Phenol, 2,5-bis(1-methylpropyl)- is relevant as a chemical intermediate. The synthesis of specific isomers of di-sec-butylphenol is explored for the production of other valuable compounds. oup.com For example, a study on the high-temperature aqueous chemistry of various organic compounds included 2,5-di-sec-butylphenol (identified by its CAS number 54932-77-3), indicating its inclusion in fundamental chemical reactivity research. datapdf.com Research into the biodegradation of related compounds, such as 2-sec-butylphenol (B1202637), by bacterial strains also highlights an area of academic interest—the environmental fate and metabolic pathways of alkylated phenols. nih.gov

Table 1: Physicochemical Properties of Phenol, 2,5-bis(1-methylpropyl)- This table presents calculated physicochemical properties for Phenol, 2,5-bis(1-methylpropyl)-. The data is derived from computational models.

| Property | Value | Unit | Source |

| Molecular Formula | C₁₄H₂₂O | - | nist.gov |

| Molecular Weight | 206.32 | g/mol | nist.gov |

| CAS Number | 54932-77-3 | - | nist.gov |

| Normal Boiling Point (Tboil) | 631.12 | K | chemeo.com |

| Normal Melting Point (Tfus) | 368.20 | K | chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 61.93 | kJ/mol | chemeo.com |

| Enthalpy of Fusion (ΔfusH°) | 24.40 | kJ/mol | chemeo.com |

| Critical Temperature (Tc) | 844.75 | K | chemeo.com |

| Critical Pressure (Pc) | 2309.17 | kPa | chemeo.com |

| LogP (Octanol/Water Partition Coeff.) | 4.419 | - | chemeo.com |

Overview of Key Research Avenues for Phenol, 2,5-bis(1-methylpropyl)-

The investigation into Phenol, 2,5-bis(1-methylpropyl)- and related substituted phenols generally follows several key research avenues:

Synthetic Methodologies and Catalysis: A significant area of research is dedicated to the synthesis of alkylated phenols. Studies focus on developing efficient and selective catalytic processes, often employing solid acid catalysts like zeolites, to control the position of alkylation (ortho- vs. para-substitution) and prevent the formation of over-alkylated byproducts. wikipedia.orgrsc.org The goal is to create cost-effective and environmentally benign pathways to produce specific isomers for targeted applications. rsc.org

Antioxidant Activity and Mechanism: The core function of many substituted phenols is their ability to act as antioxidants. Research in this area involves evaluating the radical-scavenging capabilities of different phenolic structures through various assays. mdpi.com These studies aim to elucidate the relationship between molecular structure—such as the type, size, and position of alkyl substituents—and antioxidant potency, providing insights for the design of novel and more effective stabilizers for commercial products. researchgate.netmdpi.com

Polymer and Materials Science: Substituted phenols are fundamental building blocks for phenolic resins and other polymers. chembroad.comresearchgate.net Research focuses on synthesizing and characterizing these polymers, investigating how the incorporation of specific phenolic units influences the material's properties, such as thermal stability, chemical resistance, and mechanical strength. researchgate.net This is particularly relevant for developing high-performance materials for demanding applications in electronics and aerospace. researchgate.net

Environmental and Biological Studies: There is growing academic interest in the environmental fate and biological effects of alkylated phenols. wikipedia.org Research includes studies on the biodegradation of these compounds by microorganisms to understand their persistence and pathways in the environment. nih.gov Additionally, the biological activities of various natural and synthetic phenolic compounds are being explored for potential therapeutic applications. nih.govnih.gov

Table 2: Representative Research on Substituted Phenols This table summarizes selected research findings on substituted phenolic compounds, illustrating the key research avenues and academic relevance of this class of molecules.

| Research Area | Compound(s) Studied | Brief Summary of Findings |

| Synthesis | 3,5-di-sec-butylphenol | A method for the synthesis of 3,5-di-sec-butylphenol was described, highlighting its role as an intermediate in the synthesis of other organic molecules like auxin b lactone. oup.com |

| Biodegradation | 2-sec-butylphenol | A bacterium, Pseudomonas sp. strain MS-1, was isolated and shown to be capable of using 2-sec-butylphenol as its sole source of carbon and energy, metabolizing it via a meta-cleavage pathway. nih.gov |

| Antioxidant Activity | Various substituted phenols | The position of electron-donating alkyl groups was found to be critical for antioxidant activity, with the effect generally following the order: para > ortho > meta. This is attributed to the stabilization of the resulting phenoxy radical. researchgate.net |

| Polymer Chemistry | m-Cresol, 3,5-xylenol | The condensation of substituted phenols with formaldehyde (B43269) in the presence of certain metal ion catalysts was shown to produce novolak resins with shorter cure times compared to standard acid catalysis. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2,5-di(butan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-5-10(3)12-7-8-13(11(4)6-2)14(15)9-12/h7-11,15H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKPGPJXOGQXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=C(C=C1)C(C)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30970267 | |

| Record name | 2,5-Di(butan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54932-77-3 | |

| Record name | 2,5-Di-sec-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054932773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Di(butan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DI-SEC-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S396HUU36O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization of Phenol, 2,5 Bis 1 Methylpropyl

Established Synthetic Pathways for Phenol (B47542), 2,5-bis(1-methylpropyl)-

The synthesis of 2,5-di-sec-butylphenol is primarily achieved through the electrophilic aromatic substitution of phenol, a classic example of a Friedel-Crafts alkylation reaction.

Chemical Synthesis Approaches

The core method for synthesizing dialkylphenols involves the reaction of phenol with an appropriate alkylating agent in the presence of an acid catalyst. For Phenol, 2,5-bis(1-methylpropyl)-, the alkylating agent is typically a four-carbon alkene, such as 1-butene or 2-butene, or the corresponding alcohol, sec-butanol.

The reaction proceeds via the formation of a sec-butyl carbocation electrophile, which then attacks the electron-rich phenol ring. The hydroxyl group of phenol is a strongly activating, ortho-para directing group, meaning substitution preferentially occurs at positions 2, 4, and 6.

Key aspects of the synthesis include:

Catalysts : A variety of catalysts can be employed to facilitate the alkylation. These range from homogeneous Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) to strong Brønsted acids such as sulfuric acid (H₂SO₄). nih.gov Heterogeneous solid acid catalysts, including acidic cation-exchange resins and zeolites (e.g., ZSM-5, HY, Beta zeolite), are increasingly used due to their ease of separation and potential for shape selectivity. mdpi.com

Reaction Conditions : The reaction is typically carried out in the liquid phase. Temperature and pressure are critical parameters that influence both the reaction rate and the distribution of products. For instance, the alkylation of phenol with butenes may be performed at temperatures ranging from 70°C to over 100°C.

Product Distribution : The alkylation process does not exclusively yield the 2,5-disubstituted isomer. A mixture of mono-alkylated (2-sec-butylphenol, 4-sec-butylphenol) and other di-alkylated isomers (2,4-di-sec-butylphenol, 2,6-di-sec-butylphenol) is commonly formed. The final distribution of these isomers is highly dependent on the catalyst choice, temperature, reaction time, and the ratio of reactants. Separating the desired 2,5-isomer from this complex mixture requires purification steps like fractional distillation.

Exploration of Reaction Thermochemistry and Isomerization Processes

The synthesis of alkylated phenols is governed by both kinetic and thermodynamic factors, which also control the potential for isomerization between different product isomers.

Reaction Thermochemistry: The thermodynamic properties of Phenol, 2,5-bis(1-methylpropyl)- provide insight into its stability and formation. Key thermochemical data are summarized in the table below.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₁₄H₂₂O | - |

| Molecular Weight | 206.32 | g/mol |

| Standard Gibbs free energy of formation (ΔfG°) | -69.3 | kJ/mol |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -342.2 | kJ/mol |

Isomerization Processes: The Friedel-Crafts alkylation of phenols is a reversible reaction. researchgate.net This reversibility allows for isomerization and transalkylation to occur, especially under prolonged reaction times or at elevated temperatures in the presence of a strong acid catalyst.

Initially, the reaction may favor the formation of kinetically controlled products, such as the ortho (2-) and para (4-) isomers. However, over time, the product mixture can equilibrate towards the most thermodynamically stable isomers. The 2,5-di-sec-butylphenol isomer is one of several possible disubstituted products, and its yield is influenced by this complex equilibrium. Factors that drive isomerization include:

Steric Hindrance : The bulky sec-butyl groups influence the substitution pattern. While the ortho and para positions are electronically favored, steric hindrance can affect the relative formation rates of di-substituted products.

Catalyst Activity : Highly active catalysts can promote dealkylation and realkylation, facilitating the conversion of one isomer to another.

Temperature : Higher temperatures provide the necessary energy to overcome the activation barriers for dealkylation and isomerization, pushing the reaction mixture closer to thermodynamic equilibrium. nih.gov

Derivatization Strategies and Chemical Modifications of Phenol, 2,5-bis(1-methylpropyl)-

The structure of Phenol, 2,5-bis(1-methylpropyl)- offers two primary sites for chemical modification: the phenolic hydroxyl group and the aromatic ring itself. These sites allow for a range of derivatization strategies to produce new molecules with tailored properties.

Functionalization Reactions and Product Characterization

Functionalization can be achieved through various organic reactions. While specific literature on the 2,5-di-sec-butyl isomer is limited, derivatization methods well-established for other hindered phenols, such as di-tert-butylphenols, are directly applicable.

O-Alkylation and O-Acylation : The hydroxyl group can be readily converted into an ether or an ester. O-alkylation (Williamson ether synthesis) involves deprotonation with a base to form a phenoxide, followed by reaction with an alkyl halide. O-acylation involves reacting the phenol with an acyl chloride or acid anhydride to form a phenyl ester.

Ring Substitution : Although the ring is already substituted, further electrophilic substitution (e.g., nitration, halogenation) is possible, though the positions of attack will be directed by the existing hydroxyl and alkyl groups.

Oxidative Coupling : Hindered phenols can undergo oxidative coupling reactions to form biphenols or diphenoquinones.

Product Characterization : The resulting derivatives are typically characterized using a suite of standard analytical techniques:

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure, confirming the addition of functional groups and their positions on the parent molecule.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify characteristic functional groups. For example, the disappearance of the broad O-H stretch (around 3200-3600 cm⁻¹) and the appearance of a C=O stretch (around 1700-1750 cm⁻¹) would confirm ester formation.

Mass Spectrometry (MS) : MS provides the molecular weight of the new derivative and offers structural information through analysis of fragmentation patterns.

A study on a related hindered phenol, 2,6-di-tert-butylphenol (B90309), demonstrated its derivatization into 1,3,4-oxadiazoles, showcasing a multi-step synthesis involving carboxylation followed by reaction with aryl hydrazides. nih.gov This highlights the potential for complex heterocyclic structures to be built upon a dialkylphenol core.

Synthesis of Azo Derivatives

Azo derivatives are compounds containing the R-N=N-R' functional group and are widely used as dyes. They are synthesized from phenols via an azo coupling reaction. wikipedia.orgorganic-chemistry.org

The synthesis involves two main steps:

Diazotization : An aromatic amine (e.g., aniline) is treated with a nitrous acid source (typically sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt.

Azo Coupling : The diazonium salt, a weak electrophile, is then added to a solution of the coupling agent, in this case, Phenol, 2,5-bis(1-methylpropyl)-. The reaction is typically carried out under mildly alkaline conditions, which deprotonates the phenol to the more strongly activating phenoxide ion. libretexts.orgyoutube.com

The electrophilic diazonium ion attacks the activated aromatic ring. For 2,5-di-sec-butylphenol, the hydroxyl group directs the substitution to the available ortho and para positions. Since the 2- and 5- positions are occupied, the coupling would be expected to occur at the 4- or 6- positions, with steric hindrance from the adjacent sec-butyl groups influencing the outcome. The extended conjugated system of the resulting azo compound typically imparts a strong color. wikipedia.org

Preparation and Analysis of Related Schiff Base Metal Complexes

Schiff bases (or imines) are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. iosrjournals.org Phenolic Schiff bases are particularly important as ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. nih.gov

The synthesis of a Schiff base metal complex derived from 2,5-di-sec-butylphenol would generally require a preliminary functionalization step to introduce an aldehyde group, typically ortho to the hydroxyl group (a salicylaldehyde (B1680747) derivative).

A plausible synthetic route involves:

Formylation : Introduction of an aldehyde group (-CHO) onto the 2,5-di-sec-butylphenol ring, for example, via a Reimer-Tiemann or Duff reaction, to produce a 2,5-di-sec-butyl-salicylaldehyde derivative.

Schiff Base Condensation : The resulting substituted salicylaldehyde is then condensed with a primary amine (R-NH₂) by refluxing in a suitable solvent like ethanol. This reaction forms the Schiff base ligand, characterized by an imine (-CH=N-R) group. tandfonline.comrecentscientific.com

Complexation : The Schiff base ligand is reacted with a metal salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂) in a solution. The ligand typically coordinates to the metal ion through the phenolic oxygen and the imine nitrogen, acting as a bidentate or multidentate chelating agent. iosrjournals.orgresearchgate.net

The resulting metal complexes are characterized by elemental analysis, molar conductivity, magnetic susceptibility measurements, and spectroscopic methods (IR, UV-Vis) to determine their stoichiometry, geometry, and electronic properties. orientjchem.org

Green Chemistry Principles in Phenol, 2,5-bis(1-methylpropyl)- Synthesis

The synthesis of alkylated phenols, including Phenol, 2,5-bis(1-methylpropyl)-, also known as 2,5-di-sec-butylphenol, has traditionally relied on methods that are often at odds with the principles of green chemistry. Conventional synthesis routes frequently employ homogeneous liquid acid catalysts such as hydrofluoric acid (HF), sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), and aluminum chloride (AlCl₃) researchgate.net. While effective in promoting the Friedel-Crafts alkylation of phenol, these catalysts present significant environmental and operational challenges. They are highly corrosive, toxic, and difficult to separate from the reaction mixture, leading to the generation of substantial aqueous waste and complex purification procedures whiterose.ac.ukwhiterose.ac.uk. The drive towards more sustainable chemical manufacturing has spurred research into greener synthetic methodologies for this class of compounds.

The application of green chemistry principles to the synthesis of Phenol, 2,5-bis(1-methylpropyl)- primarily focuses on the replacement of hazardous catalysts with environmentally benign alternatives and the adoption of energy-efficient process technologies. Key areas of development include the use of solid acid catalysts and microwave-assisted synthesis, which address several core principles of green chemistry, including waste prevention, use of safer chemicals, and design for energy efficiency.

Solid Acid Catalysis

A major advancement in the green synthesis of alkylated phenols is the substitution of corrosive liquid acids with solid acid catalysts. These heterogeneous catalysts are non-toxic, less corrosive, and can be easily separated from the product mixture by simple filtration, which facilitates their reuse and minimizes waste abb.com. This approach not only simplifies the work-up process but also aligns with the principle of atom economy by reducing the need for neutralizing agents and subsequent salt formation.

Various types of solid acid catalysts have been investigated for the alkylation of phenols with olefins (like butenes) or alcohols, the primary routes to compounds such as 2,5-di-sec-butylphenol researchgate.net. These include:

Zeolites: These microporous aluminosilicates (e.g., Beta, Mordenite, ZSM-5) offer shape-selectivity and strong acid sites, which can be tailored to favor the formation of specific isomers researchgate.netacs.org.

Amorphous Silica-Alumina (ASA): These catalysts provide a high surface area and strong acid sites suitable for alkylation reactions researchgate.netacs.org.

Supported Catalysts: Active catalytic species can be immobilized on inert supports like silica (B1680970) gel. For instance, a silica gel-supported aluminum phenolate (B1203915) catalyst has been developed for phenol alkylation, demonstrating an effort to reduce the environmental hazards associated with homogeneous systems whiterose.ac.ukwhiterose.ac.uk.

Solid Phosphoric Acid (SPA): This catalyst has also shown activity in phenol alkylation, offering a solid alternative to its liquid counterpart acs.org.

The use of these catalysts attempts to create a more sustainable process by allowing for catalyst regeneration and recycling, significantly reducing the environmental footprint of the synthesis abb.com.

| Catalyst Type | Examples | Key Green Chemistry Advantages | Reference |

|---|---|---|---|

| Zeolites | Beta (BEA), Mordenite (MOR), ZSM-5 (MFI) | Reusable, shape-selective, non-corrosive, easy separation. | researchgate.netacs.org |

| Amorphous Silica-Alumina (ASA) | Silicated ASA | High activity, recyclable, reduced waste generation. | researchgate.netacs.org |

| Supported Catalysts | Silica gel supported aluminium phenolate | Reduces aqueous waste, potential for "greening" catalyst preparation. | whiterose.ac.ukwhiterose.ac.uk |

| Solid Phosphoric Acid (SPA) | SPA | Heterogeneous alternative to liquid H₃PO₄, easy to handle and separate. | acs.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis is another powerful tool that aligns with green chemistry principles . Compared to conventional heating methods, microwave irradiation offers direct and efficient heating of the reaction mixture, leading to a dramatic reduction in reaction times—from hours to mere minutes anton-paar.com. This rapid heating minimizes the formation of byproducts and often leads to higher yields anton-paar.com.

The advantages of microwave-assisted synthesis in the context of producing Phenol, 2,5-bis(1-methylpropyl)- include:

Energy Efficiency: By heating the reactants directly, microwave synthesis consumes less energy compared to conventional oil baths or hotplates anton-paar.com.

Reduced Reaction Time: Accelerated reaction rates significantly increase throughput nih.gov.

Solvent-Free Conditions: Microwave heating is highly effective for solvent-free reactions, which eliminates the environmental and economic costs associated with solvent use, purification, and disposal orientjchem.org. A patent for the synthesis of di-sec-butyl disulfide, a related sulfur-containing compound, highlights a method using microwave irradiation in conjunction with a phase-transfer catalyst, demonstrating the applicability of this technology in reactions involving sec-butyl groups google.com.

The combination of solid acid catalysis with microwave irradiation represents a particularly promising green synthetic route. This synergy can lead to fast, clean, and efficient processes for phenol alkylation, avoiding the use of both hazardous liquid acids and volatile organic solvents.

| Green Chemistry Approach | Principle Applied | Specific Benefits in Phenol, 2,5-bis(1-methylpropyl)- Synthesis | Reference |

|---|---|---|---|

| Use of Solid Acid Catalysts | Waste Prevention, Safer Chemicals | Eliminates corrosive liquid acids, simplifies product separation, allows catalyst recycling. | whiterose.ac.ukabb.com |

| Microwave-Assisted Heating | Design for Energy Efficiency, Pollution Prevention | Reduces reaction time, lowers energy consumption, improves yields, minimizes byproduct formation. | anton-paar.com |

| Solvent-Free Reactions | Pollution Prevention, Safer Solvents and Auxiliaries | Eliminates the need for organic solvents, reducing waste and environmental impact. | orientjchem.org |

By integrating these green chemistry principles, the synthesis of Phenol, 2,5-bis(1-methylpropyl)- can be transformed from a process laden with environmental concerns into a more sustainable and economically viable operation.

Advanced Spectroscopic and Analytical Characterization of Phenol, 2,5 Bis 1 Methylpropyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The aromatic region is expected to show distinct signals for the three protons on the benzene (B151609) ring. The hydroxyl proton will appear as a singlet, the chemical shift of which can be concentration-dependent. The sec-butyl groups will exhibit complex multiplets for the methine protons and overlapping signals for the methylene (B1212753) and methyl protons.

Predicted ¹H NMR Data for Phenol (B47542), 2,5-bis(1-methylpropyl)-

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Aromatic H | 6.6 - 7.1 | m | 3H |

| Phenolic OH | 4.5 - 5.5 | s | 1H |

| Methine CH (sec-butyl) | 2.8 - 3.2 | m | 2H |

| Methylene CH₂ (sec-butyl) | 1.4 - 1.7 | m | 4H |

| Methyl CH₃ (sec-butyl) | 0.8 - 1.3 | m | 12H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to ¹H NMR, experimental ¹³C NMR data for Phenol, 2,5-bis(1-methylpropyl)- is scarce. However, based on established increments for substituted benzenes, a predicted spectrum can be outlined. The spectrum would display signals for the six aromatic carbons and the carbons of the two sec-butyl groups. The carbon attached to the hydroxyl group (C-1) would appear at a characteristic downfield shift.

Predicted ¹³C NMR Data for Phenol, 2,5-bis(1-methylpropyl)-

| Carbon Type | Predicted Chemical Shift (ppm) |

| C-O (Aromatic) | 150 - 155 |

| C-C (Aromatic, substituted) | 135 - 145 |

| C-H (Aromatic) | 115 - 130 |

| CH (sec-butyl) | 30 - 40 |

| CH₂ (sec-butyl) | 25 - 35 |

| CH₃ (sec-butyl) | 10 - 25 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. It is instrumental in identifying unknown compounds and elucidating their structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of phenolic compounds like Phenol, 2,5-bis(1-methylpropyl)-, GC-MS allows for the separation of the compound from a complex mixture, followed by its identification based on its mass spectrum.

The retention time of Phenol, 2,5-bis(1-methylpropyl)- in a GC system is dependent on factors such as the column type, temperature program, and carrier gas flow rate. While specific retention data is not widely published, it is expected to elute at a time characteristic of a disubstituted phenol with a molecular weight of 206.32 g/mol . hmdb.ca Quantification can be achieved by creating a calibration curve using a certified reference standard.

Electron Ionization Mass Spectrometry (EI-MS) Profiles

Electron ionization mass spectrometry (EI-MS) is a hard ionization technique that results in significant fragmentation of the analyte molecule. The resulting fragmentation pattern is a unique fingerprint that can be used for structural elucidation. The NIST WebBook provides a mass spectrum for Phenol, 2,5-bis(1-methylpropyl)-. hmdb.ca

The mass spectrum is characterized by a molecular ion peak [M]⁺ at m/z 206, corresponding to the molecular weight of the compound. The fragmentation pattern is dominated by the loss of alkyl fragments from the sec-butyl groups. A prominent peak is observed at m/z 177, which corresponds to the loss of an ethyl group (C₂H₅). Another significant fragment is seen at m/z 149, resulting from the loss of a sec-butyl group (C₄H₉).

Major Fragments in the EI-MS of Phenol, 2,5-bis(1-methylpropyl)-

| m/z | Proposed Fragment | Relative Intensity |

| 206 | [C₁₄H₂₂O]⁺ (Molecular Ion) | Moderate |

| 177 | [M - C₂H₅]⁺ | High |

| 149 | [M - C₄H₉]⁺ | High |

| 121 | [C₈H₉O]⁺ | Moderate |

| 91 | [C₇H₇]⁺ | Low |

Data sourced from the NIST WebBook. hmdb.ca

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The infrared spectrum of Phenol, 2,5-bis(1-methylpropyl)- displays characteristic absorption bands that confirm the presence of the hydroxyl group, the aromatic ring, and the alkyl substituents. The NIST WebBook provides an IR spectrum for this compound. hmdb.ca

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The sharpness and exact position of this band can be influenced by hydrogen bonding. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The presence of the sec-butyl groups is confirmed by the C-H stretching vibrations of the methyl and methylene groups in the region of 2850-2960 cm⁻¹. Aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

Characteristic IR Absorption Bands for Phenol, 2,5-bis(1-methylpropyl)-

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3600 (broad) | O-H stretch | Phenolic Hydroxyl |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Alkyl (sec-butyl) |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1150-1250 | C-O stretch | Phenol |

| 800-900 | C-H bend (out-of-plane) | Aromatic |

Data interpreted from the IR spectrum available on the NIST WebBook. hmdb.ca

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of molecular bonds. While a digitized reference spectrum for Phenol, 2,5-bis(1-methylpropyl)- is not publicly available, a hardcopy spectrum exists within the Coblentz Society's collection, confirming its analysis. nist.gov Based on the known structure of the molecule—a phenol ring substituted with a hydroxyl group and two sec-butyl groups—the expected characteristic absorption bands can be predicted with high accuracy.

The IR spectrum is dominated by features arising from the hydroxyl (O-H), aromatic (C-H and C=C), and aliphatic (C-H) groups.

O-H Stretching: A prominent, broad absorption band is expected in the region of 3600-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent phenol molecules. The exact position and shape depend on the concentration and physical state of the sample.

C-H Stretching: Two types of C-H stretching vibrations are anticipated. Aromatic C-H stretches typically appear as a group of weaker bands just above 3000 cm⁻¹ (approx. 3100-3000 cm⁻¹). Aliphatic C-H stretches from the two sec-butyl groups will be observed as strong bands in the 2975-2850 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of CH₃ and CH₂ groups.

C=C Aromatic Ring Stretching: The vibrations of the carbon-carbon double bonds within the benzene ring give rise to a series of sharp, moderate-to-weak absorptions in the 1620-1450 cm⁻¹ range.

C-O Stretching and O-H Bending: A strong C-O stretching vibration for the phenol is expected around 1260-1200 cm⁻¹. The in-plane O-H bending vibration typically appears as a broad band in the 1410-1310 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic ring provide information about the substitution pattern and are expected in the 900-675 cm⁻¹ range.

The table below summarizes the principal expected IR absorption bands for Phenol, 2,5-bis(1-methylpropyl)-.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3600-3200 | O-H Stretch | Phenolic Hydroxyl | Strong, Broad |

| 3100-3000 | C-H Stretch | Aromatic | Medium to Weak |

| 2975-2850 | C-H Stretch | Aliphatic (sec-butyl) | Strong |

| 1620-1450 | C=C Stretch | Aromatic Ring | Medium to Weak, Sharp |

| 1410-1310 | O-H Bend | Phenolic Hydroxyl | Medium, Broad |

| 1260-1200 | C-O Stretch | Phenol | Strong |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light, providing insights into its chromophoric system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of Phenol, 2,5-bis(1-methylpropyl)- is primarily determined by the phenol chromophore. The benzene ring itself exhibits characteristic π → π* electronic transitions. The presence of the hydroxyl group and the two alkyl (sec-butyl) groups as substituents modifies these absorptions.

The hydroxyl group acts as a potent auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. It possesses non-bonding electrons (n-electrons) that can be delocalized into the aromatic π-system, which generally shifts the primary and secondary absorption bands of benzene to longer wavelengths (a bathochromic or red shift). Alkyl groups, like the sec-butyl substituents, also contribute a minor bathochromic shift due to hyperconjugation.

The table below compares the UV-Vis absorption data for phenol with that of an analogous alkyl-substituted phenol to project the expected absorption for the title compound.

| Compound | Solvent | λ_max 1 (nm) | λ_max 2 (nm) |

| Phenol | Cyclohexane | ~211 | ~270 |

| 2,5-Dimethylphenol | Heptane | 218 | 275 |

| Phenol, 2,5-bis(1-methylpropyl)- | Non-polar Solvent (Projected) | ~220 | ~278 |

The projected values for Phenol, 2,5-bis(1-methylpropyl)- suggest a slight bathochromic shift relative to both phenol and 2,5-dimethylphenol, consistent with the increased alkyl substitution on the aromatic ring.

Single Crystal X-ray Diffraction (SCXRD) Studies of Related Structural Analogues

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for Phenol, 2,5-bis(1-methylpropyl)- has not been reported, examining the SCXRD data of structurally related substituted phenols provides significant insight into the likely bond parameters, intermolecular interactions, and crystal packing motifs.

Studies on other substituted phenols, such as those with tert-butyl or trifluoromethyl groups, reveal common structural themes. researchgate.netmq.edu.au A dominant feature in the crystal packing of phenols is the formation of hydrogen bonds involving the hydroxyl group. These O-H···O interactions often link molecules into chains, helices, or other supramolecular assemblies. mq.edu.au

The table below presents crystallographic data for two related substituted phenols, illustrating the typical unit cell parameters and space groups observed for this class of compounds.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Ref. |

| Phenol Hemihydrate | C₆H₅OH·0.5H₂O | Orthorhombic | Pbcn | 12.785 | 5.345 | 22.012 | iucr.org |

| 4-tert-butylphenol | C₁₀H₁₄O | Monoclinic | P2₁/c | 11.603 | 12.338 | 26.681 | mq.edu.au |

This comparative crystallographic data suggests that Phenol, 2,5-bis(1-methylpropyl)- would likely crystallize in a common space group such as P2₁/c or Pbcn, with its unit cell dimensions being influenced by the steric demands of the two sec-butyl groups and the specific hydrogen-bonding network formed in the solid state.

Chemical Reactivity and Mechanistic Investigations of Phenol, 2,5 Bis 1 Methylpropyl

Antioxidant Mechanisms and Free Radical Scavenging Properties

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group (-OH) to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting phenoxyl radical is typically stabilized by the delocalization of the unpaired electron across the aromatic ring. The nature and position of substituents on the aromatic ring significantly influence this activity.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the ability of a compound to act as a free radical scavenger. mdpi.com The method is based on the reduction of the stable DPPH radical, which is violet in solution, to the pale yellow hydrazine (B178648) by an antioxidant.

A thorough review of existing scientific literature reveals a lack of specific data on the DPPH radical scavenging activity of Phenol (B47542), 2,5-bis(1-methylpropyl)-. While numerous studies report the DPPH scavenging capacities of other phenolic antioxidants, including various isomers of di-tert-butylphenol and di-sec-butylphenol, quantitative results such as IC₅₀ values for the 2,5-di-sec-butylphenol isomer are not available in the reviewed sources. mdpi.comnih.gov

The ABTS assay is another widely employed method for assessing antioxidant capacity. It measures the ability of a substance to scavenge the pre-formed ABTS radical cation (ABTS•⁺). mdpi.com This assay is applicable to both hydrophilic and lipophilic antioxidants.

Similar to the DPPH assay, specific experimental data detailing the ABTS radical cation scavenging activity of Phenol, 2,5-bis(1-methylpropyl)- is not present in the currently available scientific literature. Comparative studies on phenolic compounds often focus on more commercially prevalent isomers, leaving a knowledge gap for the 2,5-di-sec-butyl configuration. nih.govresearchgate.net

The superoxide (B77818) anion radical (O₂∙⁻) is a biologically significant reactive oxygen species. The ability of a compound to scavenge this radical is an important aspect of its antioxidant profile.

Direct studies investigating the superoxide anion radical scavenging activity specifically for Phenol, 2,5-bis(1-methylpropyl)- have not been identified in the reviewed literature. Research in this area tends to concentrate on other phenolic structures.

Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids containing carbon-carbon double bonds, leading to a chain reaction of lipid degradation. Antioxidants can inhibit this process by scavenging the chain-carrying radicals.

There is a lack of specific studies in the available literature that measure the capacity of Phenol, 2,5-bis(1-methylpropyl)- to inhibit lipid peroxidation. Research on related compounds, such as derivatives of 2,6-di-tert-butylphenol (B90309), has shown that they can reduce the concentration of secondary products of lipid peroxidation in models of oxidative stress in erythrocytes. nih.gov However, equivalent data for the 2,5-di-sec-butyl isomer is not provided.

The primary mechanism for the antioxidant action of phenols is hydrogen atom transfer (HAT) from the phenolic hydroxyl group. The efficiency of this process is related to the O-H bond dissociation enthalpy (BDE). A lower BDE facilitates easier hydrogen donation. The electronic effects and steric hindrance of the alkyl substituents on the aromatic ring play a crucial role in determining the BDE. The electron-donating nature of alkyl groups can help to stabilize the resulting phenoxyl radical.

Role in Oxidation and Degradation Inhibition Processes

Alkylated phenols are widely used as antioxidants and stabilizers in a variety of industrial products, including plastics, lubricants, and fuels, to prevent oxidative degradation. canada.canih.gov They function by interrupting the free-radical chain reactions that occur when these materials are exposed to heat, light, and oxygen.

While isomers like 2,6-di-tert-butylphenol and its derivatives are well-known for these applications, specific documentation detailing the use and efficacy of Phenol, 2,5-bis(1-methylpropyl)- as an inhibitor of oxidation and degradation in industrial processes is scarce in the reviewed scientific and technical literature.

Interactions with Catalytic Systems and Processes

The interaction of Phenol, 2,5-bis(1-methylpropyl)- with catalytic systems is primarily anticipated in the context of its synthesis and potential degradation or transformation. The manufacturing of structurally similar alkylated phenols often involves catalytic alkylation of phenol. For instance, the production of 2,6-di-sec-butylphenol (B1583072) (2,6-DSBP) involves the reaction of phenol with sec-butyl alcohol in the presence of an acid or base catalyst at elevated temperatures and pressures. vinatiorganics.com Similarly, the synthesis of 2,6-di-tert-butylphenol can be achieved through the alkylation of phenol with isobutylene (B52900) using a phenyloxyorthotertbutylphenoxyhydroaluminum acid catalyst, which allows the process to occur at atmospheric pressure with high selectivity. google.com It is plausible that Phenol, 2,5-bis(1-methylpropyl)- could be synthesized via a similar catalytic alkylation of phenol with the appropriate butene isomer.

The catalytic oxidation of hindered phenols is another area of significant research. Studies on the autoxidation of 2,6-di-tert-butylphenol (DTBP) using cobalt Schiff-base catalysts in CO2-expanded liquids have shown that the reaction rates can be significantly enhanced compared to neat organic solvents. rsc.org The mechanism involves the formation of a phenoxy radical as the rate-determining step. rsc.org The dependence of reaction rates on catalyst and oxygen concentration suggests that an O2 adduct of the catalyst is the active oxidant. rsc.org

The alkylation of 2,6-di-tert-butylphenol with methyl acrylate (B77674) has been shown to be catalyzed by potassium or sodium 2,6-di-tert-butyl phenoxides. lpnu.ua The catalytic activity is dependent on the temperature at which the phenoxide is formed, which influences whether it exists as a more active monomer or a less active dimer. lpnu.ua This highlights the nuanced role that reaction conditions play in the catalytic transformation of sterically hindered phenols.

Catalytic Processes Involving Substituted Phenols

| Process | Substituted Phenol | Catalyst | Key Findings | Reference |

|---|---|---|---|---|

| Alkylation | 2,6-di-sec-butylphenol | Acid or Base | Reaction of phenol and sec-butyl alcohol at elevated temperature and pressure. | vinatiorganics.com |

| Alkylation | 2,6-di-tert-butylphenol | Phenyloxyorthotertbutylphenoxyhydroaluminum acid | Allows for high selectivity at atmospheric pressure. | google.com |

| Autoxidation | 2,6-di-tert-butylphenol | Cobalt Schiff-base (Co(salen*)) | Enhanced reaction rates in CO2-expanded liquids; formation of phenoxy radical is rate-determining. | rsc.org |

| Alkylation | 2,6-di-tert-butylphenol | Potassium or Sodium 2,6-di-tert-butyl phenoxides | Catalytic activity is dependent on the monomeric or dimeric state of the phenoxide catalyst. | lpnu.ua |

Electrochemical Behavior Studies

The electrochemical oxidation of various tert-butylated phenols has been studied in an aprotic environment. nih.gov These studies show that all tested compounds undergo irreversible oxidation of the phenol or the corresponding phenolate (B1203915) ion. nih.gov For 2,6-di-tert-butylphenol, selective electrochemical oxidation leads to the formation of 3,5,3',5'-tetra-tert-butyl-4,4'-diphenoquinone. nih.gov The selectivity of the electrochemical oxidation is influenced by steric hindrance, the stability of the resulting phenoxyl radical, and hydrogen bonding. nih.gov Specifically, the absence of a substituent at the para position and the presence of bulky groups at the ortho positions were identified as key structural requirements for selective electrochemical oxidation. nih.gov Given that Phenol, 2,5-bis(1-methylpropyl)- has a sec-butyl group at the para-position relative to one of the ortho sec-butyl groups, its electrochemical oxidation pathway may differ from that of 2,6-disubstituted phenols.

Electrochemical sensors have been developed for the detection of various alkylphenols in water. erudit.orgnih.gov These sensors often utilize modified electrodes, such as graphene-modified screen-printed electrodes or field-effect transistors with single-walled carbon nanotubes, to enhance sensitivity and selectivity. erudit.orgnih.gov For a range of alkylphenols, these sensors have shown good repeatability and high accuracy, with detection limits in the nanomolar to micromolar range. erudit.orgerudit.org

Electrochemical Properties of Various Alkylphenols

| Alkylphenol(s) | Electrode System | Technique | Key Findings | Reference |

|---|---|---|---|---|

| 4-Nonylphenol (B119669), 4-Octylphenol (B30498), 4-tert-Octylphenol, Bisphenol A | Graphene-modified screen-printed electrode | Cyclic Voltammetry | Oxidation is a totally irreversible process. Detection limits are in the µM range. | erudit.org |

| tert-Butylated phenols (e.g., 2,6-di-tert-butylphenol) | Glassy carbon electrode in aprotic solvent | Cyclic & Square-wave Voltammetry | Irreversible oxidation. 2,6-di-tert-butylphenol selectively forms a diphenoquinone. | nih.gov |

| 4-Nonylphenol | Field effect transistors with single-walled carbon nanotubes | Immunoreaction-based biosensor | Achieved a low limit of detection (5 µg/L) with high reproducibility and accuracy. | nih.gov |

Photodegradation Pathways and Mechanisms for Substituted Phenols

The photodegradation of substituted phenols is a critical area of environmental chemistry. The pathways and mechanisms can vary significantly depending on the substituents and the specific photochemical conditions.

Direct photolysis of alkylphenols such as 4-nonylphenol and 4-octylphenol can be achieved with 206 nm UV irradiation. nih.gov This process follows pseudo-first-order kinetics, with the rate constant being higher at lower initial concentrations of the alkylphenol. nih.gov While direct photolysis can degrade the parent compound, it may not lead to complete mineralization to CO2. The degradation rate can be significantly enhanced by the addition of hydrogen peroxide (H2O2), indicating the role of hydroxyl radicals in the degradation process. nih.govsigmaaldrich.com

The photoinduced degradation of alkylphenol ethoxylates in the presence of Fe(III) has been shown to proceed efficiently under both UV light (365 nm) and sunlight. dss.go.th The primary step in this process is the abstraction of a hydrogen atom from the ethoxy chain by hydroxyl radicals, which are formed from the photolysis of Fe(OH)2+. dss.go.th This leads to the shortening of the ethoxylate chain and the formation of intermediates such as aldehyde ethoxylates, formate (B1220265) ethoxylates, and ultimately, octylphenol, which can be a persistent environmental pollutant. dss.go.th

The photocatalytic degradation of 4-chlorophenol (B41353) using a TiO2 photocatalyst under both natural and artificial UV light has also been extensively studied. scilit.com The mechanism involves the generation of highly reactive oxygen species, such as hydroxyl radicals, on the surface of the TiO2 particles, which then attack the phenol ring, leading to its degradation and eventual mineralization. scilit.com

Photodegradation Studies of Substituted Phenols

| Substituted Phenol | Conditions | Key Findings and Proposed Mechanism | Reference |

|---|---|---|---|

| 4-Nonylphenol, 4-Octylphenol | 206 nm UV irradiation, with and without H2O2 | Direct photolysis follows pseudo-first-order kinetics. Degradation is enhanced by H2O2, indicating hydroxyl radical involvement. | nih.govsigmaaldrich.com |

| Alkylphenol ethoxylates | UV (365 nm) or sunlight with Fe(III) | Degradation is initiated by •OH radicals formed from Fe(III) photolysis, leading to chain shortening and formation of octylphenol. | dss.go.th |

| 4-Chlorophenol | UV light with TiO2 photocatalyst | Degradation occurs via attack by hydroxyl radicals generated on the TiO2 surface. | scilit.com |

Theoretical and Computational Investigations of Phenol, 2,5 Bis 1 Methylpropyl

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of understanding molecular behavior at the atomic level. For Phenol (B47542), 2,5-bis(1-methylpropyl)-, these calculations can predict its geometry, electronic properties, and spectroscopic signatures.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. While specific DFT studies on Phenol, 2,5-bis(1-methylpropyl)- are not extensively documented in publicly available literature, the principles of DFT applied to substituted phenols are well-established.

Furthermore, DFT can be employed to calculate various molecular properties such as vibrational frequencies, which can be compared with experimental infrared and Raman spectra for structural validation. The electronic properties, including dipole moment and charge distribution, can also be determined, providing insights into the molecule's polarity and reactivity. For instance, in related phenolic compounds, the phenolic oxygen atom typically carries a significant negative charge, influencing its role in chemical reactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry, often referred to as the frontier orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. acs.org A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

For Phenol, 2,5-bis(1-methylpropyl)-, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atom of the hydroxyl group, which is characteristic of phenolic compounds. The LUMO, on the other hand, would likely be distributed over the aromatic ring. The electron-donating nature of the two sec-butyl groups would be expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted phenol. nih.gov This reduction in the energy gap suggests that Phenol, 2,5-bis(1-methylpropyl)- would be more reactive and a better electron donor than phenol itself.

Studies on other substituted phenols have shown that the nature and position of the substituents significantly influence the HOMO-LUMO gap. nih.gov Computational studies using methods like Gaussian B3LYP/6-31G(d) have been employed to calculate these energy gaps for various substituted aromatic compounds. nih.gov For Phenol, 2,5-bis(1-methylpropyl)-, similar computational approaches would be necessary to determine the precise energy values of the frontier orbitals and the magnitude of the energy gap.

Table 1: Representative HOMO-LUMO Gap Data for Related Phenolic Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Phenol | -8.95 | -0.75 | 8.20 |

| 2-sec-Butylphenol (B1202637) | Data not available | Data not available | Data not available |

| 2,6-Di-tert-butylphenol (B90309) | Data not available | Data not available | Data not available |

| Phenol, 2,5-bis(1-methylpropyl)- | Estimated to be higher than phenol | Estimated to be slightly lower than phenol | Estimated to be lower than phenol |

Note: The values for Phenol, 2,5-bis(1-methylpropyl)- are estimations based on general principles of substituent effects on phenolic systems. Precise values would require specific computational studies.

Molecular Modeling and Docking Studies of Related Molecular Systems

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific molecular docking studies for Phenol, 2,5-bis(1-methylpropyl)- are not readily found in the literature, studies on related alkylphenols provide a basis for understanding its potential interactions with biological macromolecules. researchgate.net

Alkylphenols, as a class of compounds, have been the subject of docking studies to investigate their interactions with various receptors, particularly in the context of their endocrine-disrupting potential. researchgate.net For example, molecular docking has been used to study the binding of alkylphenols to estrogen receptors. These studies typically involve creating a 3D model of the ligand (the alkylphenol) and the receptor protein and then using a scoring function to predict the binding affinity and mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. nih.gov For phenolic compounds, QSAR models are frequently developed to predict their antioxidant activity. nih.govmdpi.commdpi.comresearchgate.net The antioxidant activity of phenols is largely attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.

A QSAR model for the antioxidant activity of a series of alkylphenols, including Phenol, 2,5-bis(1-methylpropyl)-, would typically involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO energy, charge on the phenolic oxygen), steric (e.g., molecular volume, surface area), or topological. The model would then be developed using statistical methods, such as multiple linear regression or machine learning algorithms, to find a correlation between these descriptors and the experimentally determined antioxidant activity. nih.govmdpi.com

For Phenol, 2,5-bis(1-methylpropyl)-, the presence of two electron-donating sec-butyl groups would be expected to increase its antioxidant activity compared to phenol. This is because these groups increase the electron density on the phenol ring, weakening the O-H bond and facilitating hydrogen atom donation. QSAR studies on other phenolic antioxidants have shown that descriptors related to the O-H bond dissociation enthalpy (BDE) and ionization potential (IP) are often critical in predicting antioxidant efficacy.

Table 2: Key Descriptors in QSAR Models for Phenolic Antioxidant Activity

| Descriptor Type | Example Descriptors | Relevance to Antioxidant Activity |

| Electronic | HOMO Energy, Ionization Potential, O-H Bond Dissociation Enthalpy | Reflect the ease of electron or hydrogen atom donation. |

| Steric | Molecular Volume, Molar Refractivity, Sterimol Parameters | Influence the accessibility of the hydroxyl group to free radicals. |

| Topological | Connectivity Indices, Shape Indices | Encode information about the molecular structure and branching. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects the distribution of the antioxidant in different phases. |

Analysis of Intermolecular Interactions and Molecular Conformations

The intermolecular interactions and conformational flexibility of Phenol, 2,5-bis(1-methylpropyl)- are crucial for understanding its physical properties and its behavior in different environments. The primary intermolecular interaction for this molecule is hydrogen bonding, mediated by the hydroxyl group. latech.edu The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or larger aggregates in the pure substance or in solution.

The two sec-butyl groups, being nonpolar, contribute to van der Waals interactions and influence the solubility of the molecule. The bulky nature of these groups will also sterically hinder the formation of hydrogen bonds to some extent, affecting properties like boiling point and viscosity.

Conformational analysis of Phenol, 2,5-bis(1-methylpropyl)- would reveal the different spatial arrangements of the sec-butyl groups relative to the phenol ring. Due to the free rotation around the C-C single bonds, multiple conformers can exist. Computational methods can be used to determine the relative energies of these conformers and identify the most stable ones. The preferred conformation will be a balance between minimizing steric repulsion between the bulky substituents and optimizing any intramolecular interactions. The conformation of the molecule can, in turn, affect its reactivity and how it interacts with other molecules.

Environmental Fate and Degradation Studies of Phenol, 2,5 Bis 1 Methylpropyl

Environmental Distribution, Partitioning, and Transport Mechanisms

The environmental distribution of a chemical is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its partitioning coefficients between different environmental compartments like water, soil, air, and biota.

For Phenol (B47542), 2,5-bis(1-methylpropyl)-, a standard multimedia partitioning (fugacity) model at Level III, which assumes a steady-state, non-equilibrium condition, has been used to predict its likely environmental distribution. Assuming the chemical is released into the water compartment, the model predicts the following distribution:

Predicted Environmental Partitioning of Phenol, 2,5-bis(1-methylpropyl)-

| Environmental Compartment | Predicted Distribution (%) |

|---|---|

| Water | 64.7 |

| Sediment | 34.5 |

| Air | 0.75 |

| Soil | 0.05 |

This prediction suggests that Phenol, 2,5-bis(1-methylpropyl)- will predominantly reside in the aquatic environment, with a significant portion adsorbing to sediment. industrialchemicals.gov.au Its low predicted distribution to air is consistent with the low vapor pressure typical of higher molecular weight phenols. Transport in the environment is therefore expected to occur primarily within aquatic systems, with potential for long-range transport via waterways and eventual deposition in sediments. Sorption to soil particles, if released to land, is also a potential transport mechanism, although to a lesser extent based on the predicted partitioning.

Persistence and Bioaccumulation Potential in Aquatic and Terrestrial Ecological Systems

Persistence:

Bioaccumulation:

In contrast to its persistence, Phenol, 2,5-bis(1-methylpropyl)- is not considered to be bioaccumulative. industrialchemicals.gov.au Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log Kow). While a specific experimentally determined Log Kow for this isomer is not widely reported, the assessment of it not being bioaccumulative suggests that it is not readily stored in the fatty tissues of organisms. industrialchemicals.gov.au

Abiotic and Biotic Degradation Pathways

The breakdown of Phenol, 2,5-bis(1-methylpropyl)- in the environment can occur through both non-living (abiotic) and living (biotic) processes.

Biodegradation Studies

Direct biodegradation studies on Phenol, 2,5-bis(1-methylpropyl)- are limited in scientific literature. However, research on related alkylphenols provides insights into potential biodegradation pathways. For instance, studies on 2-sec-butylphenol (B1202637) have identified bacterial strains, such as Pseudomonas sp., that can utilize it as a sole carbon and energy source. nih.govresearchgate.net The degradation pathway for 2-sec-butylphenol by Pseudomonas sp. strain MS-1 involves initial hydroxylation to form 3-sec-butylcatechol, which is then further metabolized via a meta-cleavage pathway. nih.gov

It is plausible that similar pathways could be involved in the biodegradation of Phenol, 2,5-bis(1-methylpropyl)-, although the presence of a second sec-butyl group could hinder the rate and extent of degradation. Studies on other di-substituted phenols, such as 2,6-di-tert-butylphenol (B90309), have shown that some bacteria, like Pseudomonas aeruginosa, can degrade them, albeit under specific conditions. nih.gov The steric hindrance from the bulky alkyl groups can significantly influence the ability of microbial enzymes to access and break down the aromatic ring.

Photodegradation Processes in Environmental Compartments

Photodegradation, the breakdown of molecules by light, is a significant abiotic degradation pathway for phenolic compounds in the aquatic environment. Research has shown that related isomers of di-tert-butylphenol undergo photolysis in water. industrialchemicals.gov.au

A key finding is that the photodegradation of 2,6-di-tert-butylphenol (2,6-DTBP) under simulated sunlight can lead to the formation of Phenol, 2,5-bis(1-methylpropyl)- (2,5-DTBP) through photo-isomerization. industrialchemicals.gov.aunih.gov This indicates that photodegradation can act as a source of 2,5-di-sec-butylphenol in the environment where its isomer, 2,6-di-sec-butylphenol (B1583072), is present. The photolysis of these compounds is reported to follow pseudo-first-order kinetics. nih.gov

Furthermore, the photodegradation of these compounds can lead to the formation of transformation products that may have different toxicity profiles than the parent compound. For example, 2,5-DTBP, a photodegradation product of 2,6-DTBP, has been shown to be more toxic to the marine bacterium Photobacterium phosphoreum than the original compound. nih.gov

Advanced Detection and Monitoring in Environmental Matrices

The detection and monitoring of Phenol, 2,5-bis(1-methylpropyl)- in environmental samples like water, soil, and sediment would typically rely on advanced analytical techniques. While specific standardized methods for this particular isomer are not widely documented, the general methodologies for the analysis of phenolic compounds are well-established.

These methods usually involve a sample preparation step to extract and concentrate the analyte from the environmental matrix, followed by instrumental analysis.

Sample Preparation:

Liquid-Liquid Extraction (LLE): A traditional method for extracting phenols from water samples using an immiscible organic solvent. nih.gov

Solid-Phase Extraction (SPE): A more modern and widely used technique that involves passing the water sample through a solid sorbent material that retains the phenolic compounds, which are then eluted with a small volume of solvent. This method is favored for its efficiency and lower solvent consumption. nih.gov

Soxhlet Extraction: A classic method for extracting organic compounds from solid samples like soil and sediment. nih.gov

Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE): More recent techniques that use microwave or ultrasonic energy to accelerate the extraction process from solid matrices, reducing extraction time and solvent usage. researchgate.net

Analytical Instrumentation:

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile organic compounds. The sample is vaporized and separated in a chromatographic column, and the mass spectrometer provides detailed information for identification and quantification. nih.gov

High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of less volatile phenolic compounds. Separation is achieved in a liquid mobile phase, and detection can be done using various detectors, including ultraviolet (UV) or mass spectrometry (MS). nih.gov

For enhanced sensitivity and selectivity, derivatization of the phenolic hydroxyl group may be employed, particularly for GC-based methods. This involves reacting the phenol with a reagent to create a less polar and more volatile derivative.

Given the presence of Phenol, 2,5-bis(1-methylpropyl)- as a potential transformation product of other alkylphenols, monitoring programs designed to assess the environmental impact of industrial phenols should consider including this isomer in their list of target analytes.

Applications and Industrial Relevance of Phenol, 2,5 Bis 1 Methylpropyl in Materials Science

Role as an Antioxidant and Stabilizer in Polymers and Plastics

Hindered phenolic antioxidants are crucial additives in the polymer and plastics industry, protecting materials from degradation during processing and end-use. specialchem.comresearchgate.net The mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to terminate the free-radical chain reactions that lead to polymer degradation. mdpi.com This process is essential for maintaining the mechanical and physical properties of the polymer over its service life.

While specific performance data for Phenol (B47542), 2,5-bis(1-methylpropyl)- is not extensively documented in publicly available literature, its structural similarity to other well-studied hindered phenols, such as 2,6-di-tert-butylphenol (B90309) and 2,4-di-tert-butylphenol (B135424), suggests its efficacy as a stabilizer. wikipedia.orgnih.gov These related compounds are known to be effective in a variety of polymers, including polyolefins (polyethylene, polypropylene), polystyrene, and polyvinyl chloride (PVC). specialchem.comvinatiorganics.com For instance, the efficiency of sterically hindered phenolic antioxidants in providing long-term thermal stability to polypropylene (B1209903) is well-established. specialchem.com It is anticipated that Phenol, 2,5-bis(1-methylpropyl)- would exhibit similar protective functions, preventing degradation and enhancing the durability of plastic materials. vinatiorganics.com

| Polymer Application | Function of Hindered Phenol | Related Compounds with Known Efficacy |

| Polypropylene (PP) | Long-term thermal stability | 2,6-di-tert-butylphenol, 2,4-di-tert-butylphenol specialchem.comnih.gov |

| Polyethylene (PE) | Prevention of oxidative degradation | 2,6-di-tert-butylphenol researchgate.net |

| Polystyrene | Stabilization during processing | 2,6-di-tert-butylphenol vinatiorganics.com |

| Polyvinyl Chloride (PVC) | Antioxidant and stabilizer | 2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)-phenol google.com |

Application in Lubricant Formulations for Enhanced Stability

Lubricants, whether mineral oil-based or synthetic, are susceptible to oxidation under high-temperature operating conditions, leading to the formation of sludge, varnish, and corrosive byproducts. Hindered phenolic antioxidants are widely used in lubricant formulations to inhibit this oxidative degradation, thereby extending the service life of the lubricant and protecting the machinery. mdpi.com

The antioxidant mechanism in lubricants is similar to that in polymers, where the phenolic compound acts as a radical scavenger. mdpi.com While specific research on the performance of Phenol, 2,5-bis(1-methylpropyl)- in lubricants is limited, the general class of hindered phenols is known to be effective. For instance, derivatives of 2,6-di-tert-butylphenol are used in various lubricant applications. mdpi.com The choice of antioxidant often depends on factors such as the type of base oil (e.g., polyol esters) and the operating temperature. purdue.edu It is plausible that Phenol, 2,5-bis(1-methylpropyl)- finds application in specific lubricant formulations where its solubility and antioxidant capacity are advantageous.

| Lubricant Type | Role of Hindered Phenolic Antioxidant | Known Effective Compounds |

| Mineral Oil-based Lubricants | Inhibition of oxidation, prevention of sludge and varnish formation | General hindered phenols mdpi.com |

| Synthetic Lubricants (e.g., Polyol Esters) | High-temperature antioxidant | 2,6-Di-tert-butyl-dimethylamino-p-cresol, 4,4'-methylene bis(2,6-bis-tert-butylphenol) purdue.edu |

| Aviation Gasoline | Prevention of gumming | 2,6-di-tert-butylphenol wikipedia.org |

Contribution to Antioxidant Properties in Food Packaging Materials

The use of antioxidants in food packaging is critical to prevent the oxidative deterioration of the packaging material itself and to protect the food from spoilage. Hindered phenols are commonly incorporated into polymers used for food contact applications. nih.gov However, a key consideration is the potential for these additives to migrate from the packaging into the food. nih.govnih.gov

Studies have been conducted on the migration of related compounds like 2,4-di-tert-butylphenol from plastic food containers. nih.govfoodpackagingforum.org Regulatory bodies in various regions have established specific migration limits for such substances to ensure food safety. ineos.com While there is no specific food contact approval data readily available for Phenol, 2,5-bis(1-methylpropyl)-, any application in this area would be subject to rigorous migration testing and regulatory assessment to ensure consumer safety. ineos.com The detection of a degradation product, 2,5-di-tert-butylphenol, from the photodegradation of another antioxidant highlights the importance of understanding the transformation of these additives. mdpi.com

Stabilization Functions in Petrochemical and Refinery Streams

The stability of various streams within petrochemical plants and refineries is crucial for efficient operation and to prevent fouling and gum formation. Hindered phenolic antioxidants can be used to stabilize gasoline and other hydrocarbon streams that are rich in unsaturated compounds and prone to oxidation.

Structure Activity Relationship Sar Studies of Phenol, 2,5 Bis 1 Methylpropyl and Analogues

Influence of Substituent Position and Stereochemistry on Antioxidant Efficacy

The antioxidant activity of phenolic compounds is intrinsically linked to their ability to donate a hydrogen atom from the hydroxyl (-OH) group, thereby neutralizing free radicals. partinchem.com The position and stereochemistry of substituents on the phenol (B47542) ring significantly modulate this capacity.

The presence of alkyl groups, such as the sec-butyl groups in Phenol, 2,5-bis(1-methylpropyl)-, influences the antioxidant activity. These electron-donating groups can enhance the electron density on the phenol ring and the hydroxyl group, which can affect the bond dissociation enthalpy (BDE) of the O-H bond. acs.org Generally, electron-donating groups are known to decrease the O-H BDE, making hydrogen atom donation more favorable. acs.org

The steric hindrance provided by the alkyl groups is another critical factor. Bulky groups positioned ortho to the hydroxyl group (at positions 2 and 6) can sterically hinder the hydroxyl group, which can have a dual effect. partinchem.com While it may slow down the reaction with some radicals, it can also increase the stability of the resulting phenoxyl radical, preventing it from participating in further unwanted reactions. mdpi.comresearchgate.net In the case of Phenol, 2,5-bis(1-methylpropyl)-, the sec-butyl group at the 2-position provides steric hindrance.

The position of the substituents is paramount. Studies on various phenolic and aniline (B41778) compounds have shown that the ortho position is often the most active for antioxidant activity, followed by the para, and then the meta position. researchgate.net This is often attributed to the potential for forming intramolecular hydrogen bonds and the ability to form stable quinone-like structures after donating a hydrogen atom. researchgate.netresearchgate.net For instance, the antioxidant activity is significantly enhanced by a second hydroxyl or an amino group at the ortho or para position due to their strong electron-donating effect and the formation of stable products. researchgate.net

Quantitative structure-activity relationship (QSAR) analyses have been employed to model and predict the antioxidant activity of phenolic compounds. nih.gov These models often consider parameters such as the heat of formation, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the number and location of hydroxyl groups. nih.gov Such studies have confirmed that the number and position of hydroxyl groups on a flavonoid ring system, for example, are primary determinants of its antioxidant capacity. nih.gov

Correlation between Molecular Structure and Chemical Reactivity Profiles

The molecular structure of substituted phenols directly dictates their chemical reactivity. The hydroxyl group of a phenol is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions. ucalgary.caopenstax.org This means that phenols are highly reactive towards electrophiles, with substitution typically occurring at the positions ortho and para to the hydroxyl group. ucalgary.ca In Phenol, 2,5-bis(1-methylpropyl)-, the 2- and 5-positions are occupied by sec-butyl groups.

The reactivity of phenols is distinct from that of alcohols. While alcohols readily undergo nucleophilic substitution and elimination reactions at the hydroxyl group, these reactions are rare for phenols. libretexts.org The oxidation of phenols also differs from that of alcohols. Phenols can be oxidized to form quinones, a class of compounds with important redox properties. openstax.org